molecular formula C22H29N3O4S B2527484 N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,4-dimethoxyphenyl)ethanediamide CAS No. 946248-50-6

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,4-dimethoxyphenyl)ethanediamide

Cat. No.: B2527484
CAS No.: 946248-50-6
M. Wt: 431.55
InChI Key: XZACBBYXEYTATA-UHFFFAOYSA-N
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Description

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,4-dimethoxyphenyl)ethanediamide is an ethanediamide (oxalamide) derivative characterized by:

  • Ethanediamide backbone: Two amide groups (C(O)NH) linked by a central carbon chain.
  • Substituents:
    • Azepan-1-yl: A seven-membered secondary amine ring.
    • Thiophen-3-yl: A sulfur-containing heterocycle at position 2.
    • 2,4-Dimethoxyphenyl: A phenyl ring with methoxy groups at positions 2 and 3.

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(2,4-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S/c1-28-17-7-8-18(20(13-17)29-2)24-22(27)21(26)23-14-19(16-9-12-30-15-16)25-10-5-3-4-6-11-25/h7-9,12-13,15,19H,3-6,10-11,14H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZACBBYXEYTATA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,4-dimethoxyphenyl)ethanediamide typically involves multiple steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid and a suitable halide.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the azepane-thiophene intermediate with the dimethoxyphenyl ethanediamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,4-dimethoxyphenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The azepane ring can be reduced under hydrogenation conditions.

    Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with a palladium catalyst is commonly used for hydrogenation.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced azepane derivatives.

    Substitution: Brominated or nitrated dimethoxyphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,4-dimethoxyphenyl)ethanediamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The azepane ring may contribute to binding affinity, while the thiophene and dimethoxyphenyl groups could influence the compound’s electronic properties and overall bioactivity.

Comparison with Similar Compounds

Structural Features

Key structural analogs and their differences are summarized below:

Compound Name Core Structure Key Substituents Heterocycles/Amines
Target Compound Ethanediamide 2,4-Dimethoxyphenyl, thiophen-3-yl, azepan-1-yl Azepane, thiophene
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N′-{[3-(thiophene-2-sulfonyl)-oxazolidin-2-yl]methyl}ethanediamide Ethanediamide 3,4-Dimethoxyphenyl, thiophene-2-sulfonyl, oxazolidine Oxazolidine, thiophene
N-[(Thiophen-2-yl)methyl]-N'-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide Ethanediamide Thiophen-2-yl, trifluoroethyl-piperidine Piperidine, thiophene
N-(2-(3,4-Dimethoxyphenyl)ethyl)benzamide (Rip-B) Benzamide 3,4-Dimethoxyphenyl None
N-(2-(2-(4-(2,4-Dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide Benzamide Thiophen-3-yl, 2,4-dichlorophenyl-piperazine Piperazine, thiophene

Key Observations :

  • Heterocyclic Moieties : Azepane (7-membered ring) in the target compound offers greater conformational flexibility than piperidine (6-membered) or oxazolidine (5-membered) in analogs .
  • Substituent Effects :
    • Thiophene Position : Thiophen-3-yl (target) vs. thiophen-2-yl () alters electronic distribution and steric interactions.
    • Aromatic Groups : 2,4-Dimethoxyphenyl (electron-donating) vs. dichlorophenyl (electron-withdrawing) influences lipophilicity and binding affinity .

Physicochemical Properties

Property Target Compound N-[2-(3,4-Dimethoxyphenyl)ethyl]-N′-oxazolidine N-[(Thiophen-2-yl)methyl]-trifluoroethyl
Molecular Weight ~463.5 g/mol ~478.5 g/mol 363.4 g/mol
logP (Predicted) ~3.2 ~2.8 (polar oxazolidine) ~4.1 (lipophilic trifluoroethyl)
Hydrogen Bond Donors 2 (amide NH) 2 (amide NH) + 1 (oxazolidine NH) 2 (amide NH)

Implications :

  • The target compound’s moderate logP balances membrane permeability and aqueous solubility.
  • Trifluoroethyl-piperidine analogs () exhibit higher lipophilicity, favoring blood-brain barrier penetration .

Biological Activity

N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(2,4-dimethoxyphenyl)ethanediamide is a synthetic organic compound that has garnered attention due to its potential biological activities. This compound, characterized by its unique structural features, including an azepane ring and a thiophene moiety, suggests possible applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The chemical structure of this compound can be represented as follows:

C21H26N3O2S\text{C}_{21}\text{H}_{26}\text{N}_{3}\text{O}_{2}\text{S}

Physical Properties

PropertyValue
Molecular Weight378.5 g/mol
Density~1.2 g/cm³ (predicted)
Melting Point83.71 °C (predicted)
Boiling Point~317.7 °C at 760 mmHg (predicted)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may modulate the activity of receptors or enzymes, influencing pathways such as:

  • Signal Transduction : Interactions with cell surface receptors may initiate signaling cascades.
  • Metabolic Regulation : The compound could affect metabolic pathways through enzyme inhibition or activation.
  • Gene Expression : Potential interactions with transcription factors may alter gene expression profiles.

Case Studies and Research Findings

  • Glycine Transporter Inhibition :
    A study highlighted the efficacy of related compounds as inhibitors of GlyT1, a glycine transporter implicated in neurotransmission. Modifications in the azepane structure led to increased potency, suggesting that similar derivatives may exhibit enhanced biological activity .
  • CNS Penetration :
    Pharmacokinetic studies indicated favorable brain-plasma ratios for certain derivatives, suggesting effective central nervous system (CNS) penetration. This characteristic is crucial for compounds targeting neurological conditions .
  • Antitumor Activity :
    Preliminary investigations into the antitumor properties of related oxalamides have shown promise in inhibiting cancer cell proliferation. The specific mechanisms remain to be fully elucidated but may involve apoptosis induction or cell cycle arrest.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.

Compound NameIC50 (nM)Notable Features
N1-(2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide37Enhanced potency as GlyT1 inhibitor
N1-(2-(azepan-1-yl)-2-(furan-3-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamideTBDStructural variation with potential different activity
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamideTBDChlorinated derivative with altered pharmacokinetics

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